molecular formula C9H12BrNO B13040774 (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Cat. No.: B13040774
M. Wt: 230.10 g/mol
InChI Key: RTRKBXOMILNDHA-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bromophenyl precursor.

    Amination: The bromophenyl compound undergoes an amination reaction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activity.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.

    1-Amino-1-(4-fluorophenyl)propan-2-OL: Contains a fluorine atom, leading to different chemical and biological properties.

Uniqueness

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

RTRKBXOMILNDHA-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)O

Origin of Product

United States

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